![molecular formula C18H19N3O B5660062 N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5660062.png)
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, including N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylbutanamide, typically involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives under specific conditions. A notable example in the literature describes the synthesis of a series of novel benzimidazoles as selective neuropeptide Y Y1 receptor antagonists, highlighting the diverse synthetic approaches and the importance of substituent variation in achieving selectivity and potency (Zarrinmayeh et al., 1998).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of a benzimidazole core, which significantly influences the compound's physical and chemical properties. The structure determination often utilizes X-ray crystallography, providing insights into the compound's conformation, molecular interactions, and potential for biological activity. For instance, the crystal structure of specific benzimidazole compounds was elucidated, revealing detailed molecular geometry and confirming the synthesized compound's identity (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Benzimidazole compounds undergo various chemical reactions, including N-alkylation, cyclization, and conjugation, which can modify their biological activity and physicochemical properties. The chemical reactivity is often explored to develop novel compounds with enhanced activity or specificity. For example, the synthesis and biological evaluation of potent antihypertensive activity of certain benzimidazole derivatives highlight the chemical versatility and potential for therapeutic application (Sharma et al., 2010).
properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-12(2)11-17(22)19-14-9-7-13(8-10-14)18-20-15-5-3-4-6-16(15)21-18/h3-10,12H,11H2,1-2H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQOTADTAGRBGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.